2-Methyloxazole-4-carboxamide
Description
2-Methyloxazole-4-carboxamide is a heterocyclic organic compound featuring a five-membered oxazole ring with a methyl group at the 2-position and a carboxamide functional group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its versatility as a scaffold for drug development and functional materials.
Properties
IUPAC Name |
2-methyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFUZQPNGSXDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 2-Methyloxazole-4-carboxamide and its analogues:
Key Observations :
- Substituent Effects : The 2-methyl group in this compound enhances lipophilicity compared to the 2-chloro (electron-withdrawing) and 2-phenyl (bulky, hydrophobic) variants.
- Ring Heteroatom Arrangement : Isoxazole derivatives (e.g., 5-Methylisoxazole-4-carboxylic acid) have adjacent oxygen and nitrogen atoms, leading to distinct electronic properties and reduced aromatic stability compared to oxazole .
- Functional Groups : Carboxamide derivatives exhibit lower acidity compared to carboxylic acid analogues, impacting solubility and binding interactions.
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